![molecular formula C104H203N5O50 B6363016 HOOC-dPEG(4)-[PEG(12)-OMe]3 CAS No. 1334178-04-9](/img/structure/B6363016.png)
HOOC-dPEG(4)-[PEG(12)-OMe]3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HOOC-dPEG(4)-[PEG(12)-OMe]3 is a polymeric surfactant that has been used in a variety of scientific and technological applications. It is a polyethylene glycol (PEG) derivative that has been modified with a hydrophobic tail, making it a useful surfactant for a variety of applications. This surfactant has been used in a variety of research applications, such as drug delivery, tissue engineering, and nanotechnology.
Applications De Recherche Scientifique
HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3 has been used in a variety of scientific research applications. It has been used in drug delivery systems, where it serves as a carrier for drug molecules. It has also been used in tissue engineering, where it serves as a scaffold for tissue growth. Additionally, it has been used in nanotechnology, where it serves as a stabilizing agent for nanostructures.
Mécanisme D'action
The mechanism of action of HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3 is based on the hydrophobic tail of the surfactant. The hydrophobic tail is hydrophobic, meaning it is repelled by water. This allows the surfactant to interact with non-polar molecules, such as drug molecules, and form a stable complex. This complex is then able to penetrate into the cell membrane, allowing the drug molecule to be delivered to its target.
Biochemical and Physiological Effects
The biochemical and physiological effects of HOOC-dthis compound(4)-[this compound(12)-OMe]3 are largely dependent on the drug molecule that is being delivered. The surfactant itself has no known biochemical or physiological effects, but it does facilitate the delivery of the drug molecule to its target.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3 in lab experiments is its ability to facilitate the delivery of drug molecules to their target. The hydrophobic tail of the surfactant allows it to interact with non-polar molecules, such as drug molecules, and form a stable complex. This complex is then able to penetrate into the cell membrane, allowing the drug molecule to be delivered to its target.
The main limitation of using HOOC-dthis compound(4)-[this compound(12)-OMe]3 in lab experiments is that it is not always possible to predict the exact biochemical and physiological effects of the drug molecule that is being delivered. Additionally, the surfactant can be difficult to synthesize, as it requires a complex reaction involving multiple steps.
Orientations Futures
There are a number of potential future directions for HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3. One potential future direction is to develop new methods for synthesizing the surfactant, which could potentially reduce the complexity and cost of the synthesis process. Additionally, further research could be conducted to explore the potential of using the surfactant in other applications, such as drug delivery and tissue engineering. Finally, further research could be conducted to explore the potential biochemical and physiological effects of the drug molecules that are delivered using the surfactant.
Méthodes De Synthèse
HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3 is synthesized by a process called “click chemistry”, which is a form of chemical reaction that is highly efficient and selective. The synthesis begins with the reaction of an alkyne-functionalized this compound and an azide-functionalized this compound, which results in a triazole linkage. The triazole linkage is then reacted with a hydrophobic tail, such as a carboxylic acid, to form the HOOC-dthis compound(4)-[this compound(12)-OMe]3 surfactant.
Propriétés
IUPAC Name |
5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H203N5O50/c1-117-23-26-125-39-42-133-53-56-139-65-68-145-77-80-151-89-92-154-86-83-148-74-71-142-62-59-136-50-47-130-36-31-122-20-12-106-99(111)7-16-157-95-104(109-102(114)10-15-120-29-34-128-45-46-129-35-30-121-19-11-105-98(110)5-4-6-103(115)116,96-158-17-8-100(112)107-13-21-123-32-37-131-48-51-137-60-63-143-72-75-149-84-87-155-93-90-152-81-78-146-69-66-140-57-54-134-43-40-126-27-24-118-2)97-159-18-9-101(113)108-14-22-124-33-38-132-49-52-138-61-64-144-73-76-150-85-88-156-94-91-153-82-79-147-70-67-141-58-55-135-44-41-127-28-25-119-3/h4-97H2,1-3H3,(H,105,110)(H,106,111)(H,107,112)(H,108,113)(H,109,114)(H,115,116) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCIMQWHRKCXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H203N5O50 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

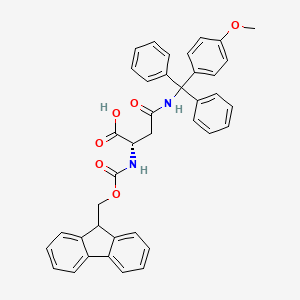
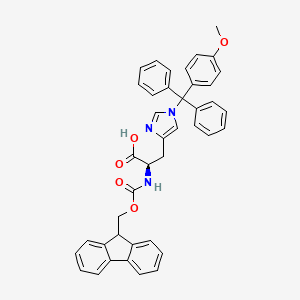

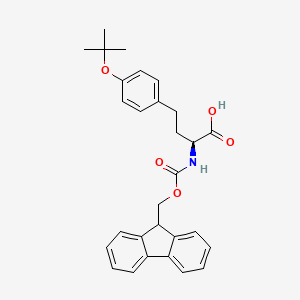
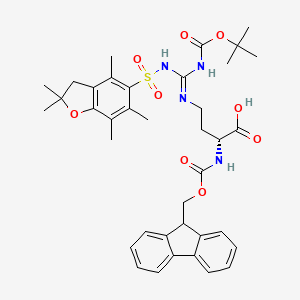
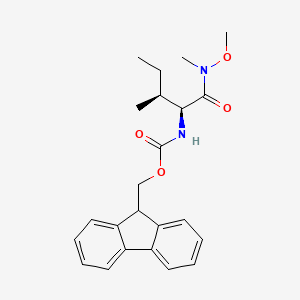


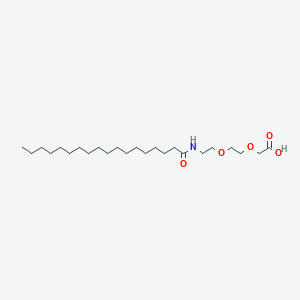
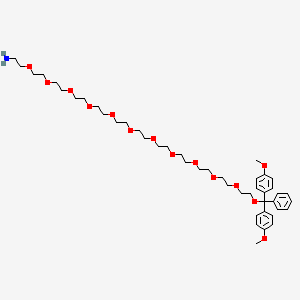

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)

